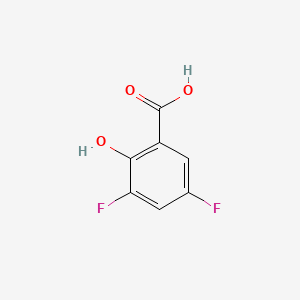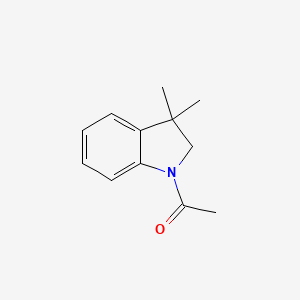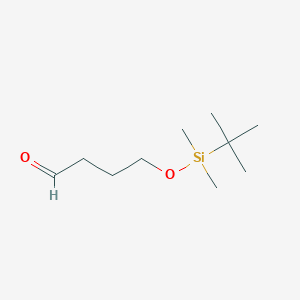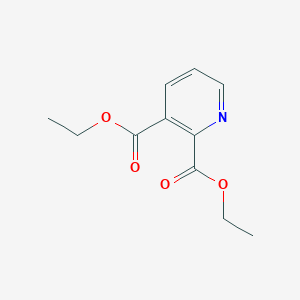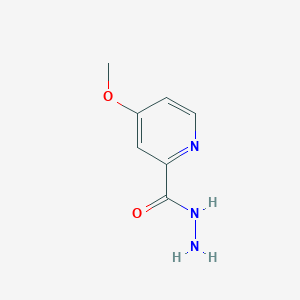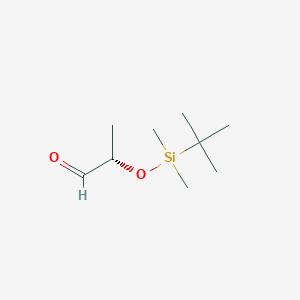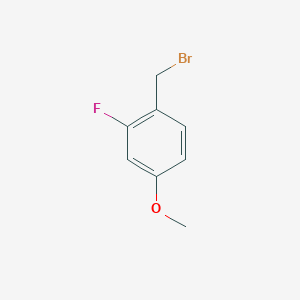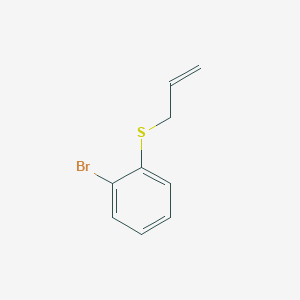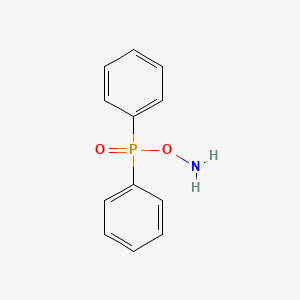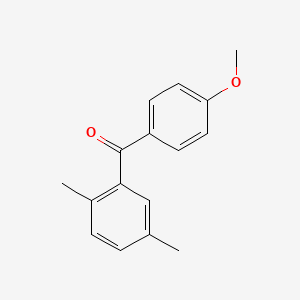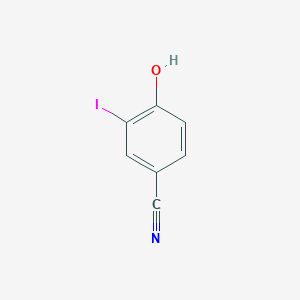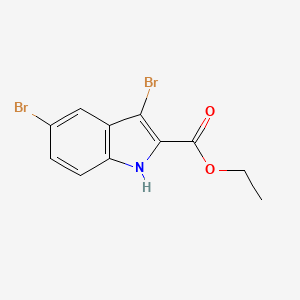
Ethyl 3,5-dibromo-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,5-dibromo-1H-indole-2-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an irritant with the formula C₁₁H₉Br₂NO₂ .
Synthesis Analysis
The synthesis of indole derivatives, including Ethyl 3,5-dibromo-1H-indole-2-carboxylate, has been a topic of interest in recent years due to their significant role in cell biology and their potential as biologically active compounds for the treatment of various disorders .
Molecular Structure Analysis
The molecular structure of Ethyl 3,5-dibromo-1H-indole-2-carboxylate is complex and can be analyzed using various physical and spectroscopic methods . The InChI code for this compound is 1S/C11H9Br2NO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3 .
Physical And Chemical Properties Analysis
Ethyl 3,5-dibromo-1H-indole-2-carboxylate has a molecular weight of 347.02 g/mol and a melting point of 190-192 °C .
Applications De Recherche Scientifique
-
Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Method : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
-
Preparation of Indolecarboxamides
- Field : Medicinal Chemistry
- Application : Indolecarboxamides are prepared as cannabinoid CB1 receptor antagonists .
- Method : The specific method of preparation is not mentioned, but it involves the use of Ethyl 5-methylindole-2-carboxylate as a reactant .
- Results : The specific results or outcomes are not mentioned .
-
Preparation of Indole-3-propionic acids
- Field : Medicinal Chemistry
- Application : Indole-3-propionic acids are prepared as antiinflammatory and analgesic agents .
- Method : The specific method of preparation is not mentioned, but it involves the use of Ethyl 5-methylindole-2-carboxylate as a reactant .
- Results : The specific results or outcomes are not mentioned .
-
Preparation of Oxazino [4,3-a]indoles
- Field : Organic Chemistry
- Application : Oxazino [4,3-a]indoles are prepared via cascade addition-cyclization reactions .
- Method : The specific method of preparation is not mentioned, but it involves the use of Ethyl 5-methylindole-2-carboxylate as a reactant .
- Results : The specific results or outcomes are not mentioned .
-
Preparation of Cannabinoid CB1 Receptor Antagonists
- Field : Medicinal Chemistry
- Application : Cannabinoid CB1 receptor antagonists are prepared for potential therapeutic applications .
- Method : The specific method of preparation is not mentioned, but it involves the use of Ethyl indole-2-carboxylate as a reactant .
- Results : The specific results or outcomes are not mentioned .
-
Preparation of Inhibitors of Human Reticulocyte 15-Lipoxygenase-1
- Field : Medicinal Chemistry
- Application : Inhibitors of Human Reticulocyte 15-Lipoxygenase-1 are prepared for potential therapeutic applications .
- Method : The specific method of preparation is not mentioned, but it involves the use of Ethyl indole-2-carboxylate as a reactant .
- Results : The specific results or outcomes are not mentioned .
-
Preparation of CRTH2 Receptor Antagonists
- Field : Medicinal Chemistry
- Application : CRTH2 receptor antagonists are prepared for potential therapeutic applications .
- Method : The specific method of preparation is not mentioned, but it involves the use of Ethyl indole-2-carboxylate as a reactant .
- Results : The specific results or outcomes are not mentioned .
-
Preparation of Indoleamine 2,3-dioxygenase (IDO) Inhibitors
- Field : Medicinal Chemistry
- Application : Indoleamine 2,3-dioxygenase (IDO) inhibitors are prepared for potential therapeutic applications .
- Method : The specific method of preparation is not mentioned, but it involves the use of Ethyl indole-2-carboxylate as a reactant .
- Results : The specific results or outcomes are not mentioned .
-
Preparation of N-(benzoylphenyl)-1H-indole-2-carboxamides
- Field : Medicinal Chemistry
- Application : N-(benzoylphenyl)-1H-indole-2-carboxamides are prepared as potent antihypertriglyceridemic agents .
- Method : The specific method of preparation is not mentioned, but it involves the use of Ethyl indole-2-carboxylate as a reactant .
- Results : The specific results or outcomes are not mentioned .
-
Preparation of Antiproliferative Agent
- Field : Medicinal Chemistry
- Application : An antiproliferative agent against human leukemia K562 cells is prepared .
- Method : The specific method of preparation is not mentioned, but it involves the use of Ethyl indole-2-carboxylate as a reactant .
- Results : The specific results or outcomes are not mentioned .
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 3,5-dibromo-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2NO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCUTBIAGPRORJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455984 |
Source


|
| Record name | Ethyl 3,5-dibromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,5-dibromo-1H-indole-2-carboxylate | |
CAS RN |
77185-78-5 |
Source


|
| Record name | Ethyl 3,5-dibromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

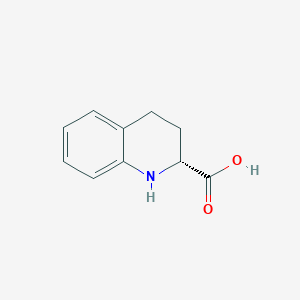
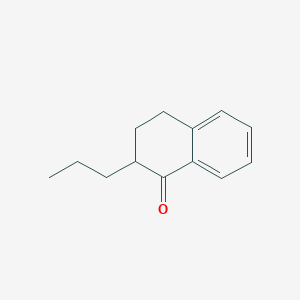
![1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1313603.png)
